molecular formula C16H17N3 B5520060 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine

7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine

Cat. No.: B5520060
M. Wt: 251.33 g/mol
InChI Key: KQHCYSPQLCJYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.142247555 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the potential of these compounds in cancer treatment. The study by Deady et al. (2003) elaborates on how derivatives were tested for growth inhibitory properties against murine and human leukemia cell lines, showing potent cytotoxic effects in some cases. This points to the therapeutic potential of such compounds in oncology (Deady et al., 2003).

Supramolecular Networks and Hydrogen Bonding

Jin et al. (2011) explored the noncovalent weak interactions between organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, revealing the role of this compound in binding with carboxylic acid derivatives. The study demonstrates how these interactions can lead to the formation of supramolecular networks, providing insights into the structural basis of molecular recognition and assembly processes (Jin et al., 2011).

Photoinitiators Under LEDs

Zhang et al. (2018) synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, which can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under various LEDs. This application is significant for the development of efficient photopolymerization processes under light-emitting diodes (LEDs), highlighting the versatility of such compounds in materials science (Zhang et al., 2018).

Multicomponent Hydrogen-Bonding Organic Solids

A study by Zong et al. (2016) on multicomponent crystals involving various substituted organic amine molecules and 6-hydroxy-2-naphthoic acid showcases the structural characterization and discussion of supramolecular synthons. This research contributes to the understanding of how 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine and related compounds can form complex structures through hydrogen bonding, providing a foundation for the design of new materials and pharmaceuticals (Zong et al., 2016).

Organic Salts and Supramolecular Architecture

Further investigations into hydrogen bonding between the base of 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds by Jin et al. (2010) have elucidated the role of this compound in forming organic salts with crystalline structures. This research highlights the importance of weak and strong hydrogen bonding in the crystal packing of organic salts, offering valuable insights into the design and synthesis of new molecular architectures (Jin et al., 2010).

Properties

IUPAC Name

7-ethyl-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-4-11-5-6-13-12(8-11)15(17)14-9(2)7-10(3)18-16(14)19-13/h5-8H,4H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHCYSPQLCJYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C3C(=C2N)C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.